Cas no 89992-70-1 (Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite)

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite is a highly reactive phosphoramidite reagent commonly employed in oligonucleotide synthesis. Its key advantages include enhanced stability due to the cyanoethyl protecting group, which minimizes side reactions during phosphite triester formation. The diisopropylamine moiety further improves selectivity and efficiency in coupling steps. This compound is particularly valuable in automated solid-phase DNA/RNA synthesis, offering high yields and reduced susceptibility to hydrolysis compared to non-cyanoethylated analogs. Its compatibility with standard detritylation and oxidation protocols makes it a reliable choice for producing high-purity oligonucleotides with minimal side products. The reagent is typically handled under anhydrous conditions to preserve its reactivity.
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite structure
89992-70-1 structure
商品名:Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
CAS番号:89992-70-1
MF:C9H18ClN2OP
メガワット:236.678781986237
MDL:MFCD00011544
CID:61339
PubChem ID:24858245

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 化学的及び物理的性質

名前と識別子

    • 2-Cyanoethyl-N,N-diisopropylamidochlorophosphite
    • 2-Cyanoethyl diisopropylchlorophosphoramidite
    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
    • 3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
    • Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
    • Chloro(diisopropylamino)-β-cyanoethoxyphosphine
    • Chloro(diisopropylamino)-beta-cyanoethoxyphosphine
    • 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite
    • Phosphoramidochloridous acid, bis(1-methylethyl)-, 2-cyanoethyl ester
    • 3-((chloro(diisopropylamino)phosphino)oxy)propanenitrile
    • 2-Cyanoethoxy(diisopropylamino)chlorophosphine
    • 3-[chloro-(diisopropylamino)phosphanyl]oxypropanenitrile
    • QWTBDIBOOIAZEF-UHFFFAOYSA-N
    • ZX
    • Phosphoramidochloridous acid, bis(1-methylethyl)-, 2-cyanoethyl ester (9CI)
    • (2-Cyanoethoxy)(diisopropylamino)chlorophosphane
    • (2-Cyanoethoxy)(Diisopropylamino)chlorophosphine
    • (2-Cyanoethoxy)(N,N-diisopropylamino)chlorophosphine
    • (2-O-Cyanoethyl)(N,N-diisopropylamino)chlorophosphine
    • 2-Cyanoethyl diisopropylphosphoramidochloridite
    • 2-Cyanoethyl N,N-diisopropylchlorophosphoroamidite
    • 2-Cyanoethyl N,N-diisopropylphosphoramidochloridite
    • 3-[[(Chloro)(diisopropylamino)phosphanyl]oxy]propanenitrile
    • Amidite reagent
    • Chloro(2-cyanoethoxy)(diisopropylamino)phosphine
    • Chloro(β-cyanoethoxy)(diisopropylamino)phosphine
    • Cyanoethyl-N,N-diisopropylchlorophosphoramidite
    • N,N-Diisopropylamino-2-cyanoethoxychlorophosphine
    • β-Cyanoethyl N,N-diisopropylamidochlorophosphite
    • DTXSID60370534
    • AKOS005063566
    • 89992-70-1
    • BCP04349
    • A843396
    • SCHEMBL285592
    • BP-22281
    • 3-(chloro(diisopropylamino)phosphinooxy)propanenitrile
    • chloro-2-cyanoethoxy-N,N-diisopropylaminophosphine
    • Diisopropylaminochloro(beta-cyano)ethoxyphosphine
    • MFCD00011544
    • DB-009504
    • 3'-[(2-Cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
    • AC-1027
    • (chloro)(2-cyanoethoxy)(diisopropylamino)phosphine
    • 3-[chloro-[di(propan-2-yl)amino]phosphino]oxypropanenitrile
    • J-700072
    • 3-[chloranyl-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
    • Cyanoethyl N,N'-diisopropyl Phosphoamidochlorite
    • C9H18ClN2OP
    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Cl 13.5-15.5 %
    • Chloro(diisopropylamino)(2-cyanoethoxy)phosphine
    • 2-cyanoethyl diisopropylchloro-phosphoramidite
    • beta-cyanoethoxymonochloro(N,N-diisopropylamino) phosphine
    • 3-{[chloro(diisopropylamino)phosphanyl]oxy}propanenitrile
    • 2-cyanoethyl-N, N-diisopropylchlorophosphoramidite
    • MDL: MFCD00011544
    • インチ: 1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3
    • InChIKey: QWTBDIBOOIAZEF-UHFFFAOYSA-N
    • ほほえんだ: N#CCCOP(N(C(C)C)C(C)C)Cl
    • BRN: 3588525

計算された属性

  • せいみつぶんしりょう: 236.084528g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.3
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 236.084528g/mol
  • 単一同位体質量: 236.084528g/mol
  • 水素結合トポロジー分子極性表面積: 36.3Ų
  • 重原子数: 14
  • 複雑さ: 194
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ライトイエロー液体
  • 密度みつど: 1.061
  • ふってん: 103-105℃/0.08mm(lit.)
  • フラッシュポイント: 110 ºC
  • 屈折率: 1.476-1.48
  • ようかいど: Miscible with chloroform and dichloromethane.
  • PSA: 49.85000
  • LogP: 3.50118
  • ようかいせい: 未確定
  • かんど: Moisture Sensitive

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite セキュリティ情報

  • 記号: GHS02 GHS05
  • シグナルワード:Danger
  • 危害声明: H250,H314
  • 警告文: P222,P231,P280,P305+P351+P338,P310,P422
  • 危険物輸送番号:UN 2845 4.2/PG 1
  • WGKドイツ:3
  • 危険カテゴリコード: R20/21/22;R29;R34;R5
  • セキュリティの説明: S26-S36/37/39-S45-S8
  • 福カードFコード:10
  • 危険物標識: C
  • 危険レベル:8
  • 包装等級:II
  • リスク用語:R20/21/22; R29; R34; R5
  • 包装グループ:II
  • セキュリティ用語:8
  • ちょぞうじょうけん:−20°C

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 税関データ

  • 税関コード:29299090

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C980000-250mg
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
89992-70-1
250mg
$63.00 2023-05-18
TRC
C980000-2.5g
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
89992-70-1
2.5g
$181.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UI488-1g
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
89992-70-1 97%
1g
¥307.0 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L18575-5g
2-Cyanoethyl diisopropylchlorophosphoramidite, 95%
89992-70-1 95%
5g
¥6682.00 2023-03-01
abcr
AB147343-5 g
2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, 97%; .
89992-70-1 97%
5g
€283.00 2023-06-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C123961-1g
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
89992-70-1 95%
1g
¥227.90 2023-09-03
TRC
C980000-5g
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
89992-70-1
5g
$ 265.00 2023-09-08
TRC
C980000-25g
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
89992-70-1
25g
$1188.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005913-5g
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
89992-70-1 95%
5g
¥802 2024-05-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L18575-1g
2-Cyanoethyl diisopropylchlorophosphoramidite, 95%
89992-70-1 95%
1g
¥1908.00 2023-03-01

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
2-Cyanoethyl diisopropylchlorophosphoramidite
Beaucage, Serge L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-6

ごうせいかいろ 2

はんのうじょうけん
1.1 30 min, rt
リファレンス
Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides
Ahmadibeni, Yousef; Parang, Keykavous, Organic Letters, 2005, 7(25), 5589-5592

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Tris(2-carboxyethyl)phosphine ,  Copper (tris(benzyltriazolylmethyl)amine complexes) ,  Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (copper complexes) Solvents: Dimethyl sulfoxide ,  tert-Butanol ,  Water ;  12 h, rt
リファレンス
7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene "Click" Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability
Ingale, Sachin A.; Pujari, Suresh S.; Sirivolu, Venkata Ramana; Ding, Ping; Xiong, Hai; et al, Journal of Organic Chemistry, 2012, 77(1), 188-199

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Synthesis of lipophilic phosphate triester derivatives of 5-fluorouridine and arabinocytidine as anticancer prodrugs
Le Bec, Christine; Huynh Dinh, Tam, Tetrahedron Letters, 1991, 32(45), 6553-6

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  Phosphorus trichloride Solvents: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  5 min, rt
1.2 30 min, rt
1.3 40 min, rt
リファレンス
Overcoming hydrolytic sensitivity and low solubility of phosphitylation reagents by combining ionic liquids with mechanochemistry
Hardacre, Christopher; Huang, Haifeng; James, Stuart L.; Migaud, Marie E.; Norman, Sarah E.; et al, Chemical Communications (Cambridge, 2011, 47(20), 5846-5848

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: Phosphorus trichloride ;  2 h, 0 °C; 0 °C → rt
1.3 Solvents: Diethyl ether ;  rt
1.4 12 h, rt
リファレンス
Synthesis of cyclic di-nucleotidic acids as potential inhibitors targeting diguanylate cyclase
Ching, Shi Min; Tan, Wan Jun; Chua, Kim Lee; Lam, Yulin, Bioorganic & Medicinal Chemistry, 2010, 18(18), 6657-6665

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-[6-[(9,10-dihydro-9,10-dioxo-…
リファレンス
α-β Chimeric oligo-DNA bearing intercalator-conjugated nucleobase inside the linker sequence remarkably improves thermal stability of an alternate-stranded triple helix
Azam, A. T. M. Zafrul; Hasegawa, Minoru; Moriguchi, Tomohisa; Shinozuka, Kazuo, Bioorganic & Medicinal Chemistry Letters, 2004, 14(23), 5747-5750

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite Raw materials

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite Preparation Products

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 関連文献

Cyanoethyl N,N-Diisopropyl Phosphoamidochloriditeに関する追加情報

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite: A Comprehensive Overview

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite, commonly referenced by its CAS number 89992-70-1, is a versatile and highly reactive compound that has garnered significant attention in the fields of organic synthesis, biochemistry, and materials science. This compound is widely utilized as a reagent in the phosphorylation of various biomolecules, including nucleosides, peptides, and other organic compounds. Its unique chemical structure and reactivity make it an indispensable tool in modern chemical research.

The molecular structure of Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite consists of a central phosphorus atom bonded to an amidochloride group, a cyanoethyl chain, and two bulky diisopropyl groups. The presence of the diisopropyl groups significantly enhances the compound's stability and reactivity, making it highly effective in phosphorylation reactions. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of novel antiviral agents and anticancer drugs. For instance, researchers have employed this compound to modify nucleosides, creating derivatives with enhanced pharmacokinetic properties.

One of the most notable applications of Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite is in the field of click chemistry. Its ability to facilitate rapid and selective phosphorylation reactions has made it a cornerstone in the construction of complex molecular architectures. A groundbreaking study published in Nature Chemistry demonstrated its use in the synthesis of a highly functionalized glycoside, which exhibits potent antifungal activity. This achievement underscores the compound's potential in drug discovery and development.

In addition to its role in organic synthesis, Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite has found applications in materials science. Researchers have explored its use as a precursor for the synthesis of novel phosphorus-containing polymers with unique optical and electronic properties. These polymers hold promise for applications in optoelectronics and sensors due to their tunable emission properties.

Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite. Traditional synthesis routes often involve hazardous reagents and multi-step processes. However, a study published in Green Chemistry introduced a one-pot synthesis method that utilizes renewable resources and minimizes waste generation. This innovation not only enhances the environmental sustainability of the compound's production but also lowers production costs.

The safety profile of Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite is another critical aspect that warrants attention. While it is not classified as a hazardous material under current regulations, proper handling procedures are essential due to its reactive nature. Researchers are advised to work under well-ventilated conditions and wear appropriate personal protective equipment when handling this compound.

In conclusion, Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite (CAS No: 89992-70-1) stands as a pivotal reagent in contemporary chemical research. Its versatility, reactivity, and adaptability to diverse synthetic strategies continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to play an even more significant role in the development of novel therapeutics, advanced materials, and sustainable chemical processes.

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Amadis Chemical Company Limited
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はかる:5g
価格 ($):354.0